molecular formula C11H14ClNO B076033 2-Chloro-N,N-diethylbenzamide CAS No. 10345-79-6

2-Chloro-N,N-diethylbenzamide

Cat. No. B076033
CAS RN: 10345-79-6
M. Wt: 211.69 g/mol
InChI Key: MZJHBUKIOBJCAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-N,N-diethylbenzamide derivatives involves a range of chemical reactions, including condensation, acylation, and aminolysis. For instance, the synthesis of related compounds often starts with the reaction of chloro-substituted benzoyl chloride with amines, followed by further modifications to introduce the diethylamino group. These synthesis pathways highlight the versatility and adaptability of the compound's chemical structure for various applications (Luo & Huang, 2004).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied using X-ray diffraction, Hartree-Fock, and density functional theory (DFT) methods. These studies reveal detailed geometric parameters, bond lengths, angles, and confirm the compound's crystal structure. For example, research on closely related molecules has demonstrated various conformational behaviors, including intramolecular hydrogen bonding and the effects of substituents on molecular rigidity and flexibility (Arslan et al., 2007).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, illustrating its reactivity and potential for further chemical modifications. Intramolecular cyclisation and reactions with different substituents have been explored to understand its chemical behavior and to develop new compounds with enhanced properties. Studies on related benzamides have shown significant insights into their reactivity patterns and the formation of complex structures through intramolecular interactions (Grimshaw & Mannus, 1977).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, have been a focus of several studies. Polymorphism and variable temperature studies reveal how different crystalline forms exhibit distinct physical properties, which are crucial for its application in various domains. Research on derivatives has highlighted the importance of polymorphism in determining the compound's physicochemical characteristics (Moraes et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical agents and conditions, have been explored to understand its potential applications. The studies encompass a range of chemical interactions, from hydrogen bonding and polarizability to electron donation and withdrawal effects, providing a comprehensive understanding of its behavior in chemical reactions. For instance, the molar refractivity and polarizability of related compounds have been studied to understand the influence of chemical structure on their physical and chemical properties (Sawale et al., 2016).

Scientific Research Applications

  • Intramolecular vs. Intermolecular Hydrogen Bonding in Benzamides : A study on 2-hydroxy-N,N-diethylbenzamide, a compound related to 2-Chloro-N,N-diethylbenzamide, focused on the hydrogen bond equilibrium and internal rotation of the N,N-diethylamine group. It used UV–Vis, NMR, IR, and Vapour Pressure Osmometric (VPO) methods to study the compound's interaction with the environment in various solvents (Majewska, Pająk, Rospenk, & Filarowski, 2009).

  • Pharmaceutical Applications : A compound similar to this compound, namely 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, was studied for its antiemetic and parasympathomimetic activities. Density and refractive index measurements of the drug in aqueous solutions were analyzed (Sawale, Kalyankar, George, & Deosarkar, 2016).

  • Insect Repellent Properties : Another study synthesized a series of aromatic amides, including compounds related to this compound, to test their repellent activity against Aedes aegypti mosquitoes. This research provides insights into the potential use of such compounds in personal protection management against mosquito vectors (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).

  • Synthesis and Application in Organic Chemistry : The preparation of (E)-N,N-Diethyl-2-styrylbenzamide, a compound structurally related to this compound, was studied. This involved Rhodium-catalyzed C-H activation, an important method in organic synthesis (Patureau, Besset, & Glorius, 2014).

  • Antifungal Activity : A study on 2-Chloro-N-phenylbenzamide, a compound related to this compound, evaluated its antifungal activity. The compound showed significant inhibitory effects on certain fungal species, suggesting potential use in developing new fungicides (Wen-liang, 2011).

  • Polymorphism Studies in Benzamides : Research on the polymorphism of benzamide derivatives, including 2-benzoyl-N,N-diethylbenzamide, provides insights into their crystal structures and thermal behaviors, which are essential for understanding their pharmaceutical properties (de Moraes et al., 2021).

properties

IUPAC Name

2-chloro-N,N-diethylbenzamide
Source PubChem
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InChI

InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJHBUKIOBJCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145863
Record name 2-Chloro-N,N-diethylbenzamide
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Molecular Weight

211.69 g/mol
Source PubChem
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CAS RN

10345-79-6
Record name 2-Chloro-N,N-diethylbenzamide
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Record name 2-chloro-N,N-diethylbenzamide
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Record name 2-CHLORO-N,N-DIETHYLBENZAMIDE
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Synthesis routes and methods I

Procedure details

2-Chlorobenzoyl chloride is reacted with diethylamine using General Method E1 or E2 to produce the title compound.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Chloro-N,N-diethylbenzamide in organic synthesis, particularly in the context of the provided research?

A1: this compound serves as a crucial starting material for the synthesis of xanthones and thioxanthones, as demonstrated in the research by []. The compound's structure, featuring a chlorine atom at the ortho position of the benzamide moiety, enables its participation in nucleophilic aromatic substitution reactions. This reactivity is key to introducing structural diversity into the target heterocycles. The research highlights the compound's utility in preparing these biologically relevant scaffolds.

Q2: Can you elaborate on the synthetic route employed in the study utilizing this compound for xanthone and thioxanthone synthesis?

A2: The synthesis outlined in [] utilizes η6-2-Chloro-N,N-diethylbenzamide-η5-Cyclopentadienyl Iron Hexafluorophosphate as a key intermediate. This iron complex is prepared from this compound and subsequently undergoes nucleophilic aromatic substitution reactions with either phenoxides or thiophenoxides. This step is crucial for introducing the oxygen or sulfur atom required for the xanthone or thioxanthone core, respectively. Following decomplexation of the iron moiety, a directed remote metalation facilitates the ring closure, furnishing the desired heterocyclic products.

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